molecular formula C12H13Cl3N2 B6221204 1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride CAS No. 2758003-08-4

1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride

Cat. No. B6221204
CAS RN: 2758003-08-4
M. Wt: 291.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride, also known as CPPM, is a chemical compound that is used as a research tool in scientific studies. CPPM has a wide range of applications, from studying the mechanism of action of drugs to elucidating the biochemical and physiological effects of various compounds. In addition, CPPM is also used in laboratory experiments, as it allows scientists to study the effects of various compounds on the body and to gain insight into the biochemical and physiological pathways involved.

Scientific Research Applications

1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride has a wide range of applications in scientific research. It has been used to study the mechanism of action of various drugs, such as anticonvulsants, antidepressants, and anti-inflammatory agents. In addition, 1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride has been used to elucidate the biochemical and physiological effects of various compounds, such as the effect of certain hormones on the body. 1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride is also used in laboratory experiments to study the effects of various compounds on the body, as well as to gain insight into the biochemical and physiological pathways involved.

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride is not yet fully understood. However, it is believed to act as a modulator of various biochemical and physiological pathways. It has been shown to modulate the activity of enzymes involved in the metabolism of drugs, as well as to modulate the activity of receptors involved in the regulation of hormones and neurotransmitters. In addition, 1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride has been shown to modulate the activity of enzymes involved in the metabolism of fatty acids and amino acids.
Biochemical and Physiological Effects
1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of drugs, as well as to modulate the activity of receptors involved in the regulation of hormones and neurotransmitters. In addition, 1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride has been shown to modulate the activity of enzymes involved in the metabolism of fatty acids and amino acids. It has also been shown to modulate the activity of enzymes involved in the synthesis of proteins and nucleic acids.

Advantages and Limitations for Lab Experiments

1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, 1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride is non-toxic and has a low potential for side effects. However, 1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride has a number of limitations. It is not as widely used as some other compounds, and it is not as well-studied as some other compounds. In addition, 1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride is not as widely available as some other compounds, and it is relatively expensive.

Future Directions

The future of 1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride is promising. It has a wide range of applications in scientific research, and it has a number of advantages for laboratory experiments. In the future, 1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride could be used to study the mechanism of action of various drugs, as well as to elucidate the biochemical and physiological effects of various compounds. In addition, 1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride could be used to study the effects of various compounds on the body, as well as to gain insight into the biochemical and physiological pathways involved. Furthermore, 1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride could be used to study the effects of various compounds on the metabolism of fatty acids and amino acids, as well as to study the effects of various compounds on the synthesis of proteins and nucleic acids.

Synthesis Methods

1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride is synthesized using a three-step process. The first step involves the reaction of 1-chloro-3-pyridin-2-ylmethanamine with anhydrous hydrogen chloride in anhydrous acetonitrile to form the corresponding chloro-substituted pyridine. The second step involves the reaction of the chloro-substituted pyridine with sodium hydroxide in anhydrous acetonitrile to form the corresponding dihydrochloride salt. The final step involves the reaction of the dihydrochloride salt with sodium hydroxide in anhydrous acetonitrile to form the final product, 1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride involves the reaction of 4-chloro-2-bromopyridine with 2-aminomethylpyridine followed by reduction of the resulting imine with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": ["4-chloro-2-bromopyridine", "2-aminomethylpyridine", "sodium borohydride", "hydrochloric acid"], "Reaction": ["Step 1: 4-chloro-2-bromopyridine is reacted with 2-aminomethylpyridine in the presence of a suitable solvent and base to form 1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine.", "Step 2: The resulting imine is reduced with sodium borohydride to form the corresponding amine.", "Step 3: The amine is quaternized with hydrochloric acid to form 1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride."] }

CAS RN

2758003-08-4

Molecular Formula

C12H13Cl3N2

Molecular Weight

291.6

Purity

0

Origin of Product

United States

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